Phenyl perfluorobutyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl perfluorobutyl ketone is a chemical compound that belongs to the class of perfluorinated alkyl ketones. It is a colorless liquid and its molecular formula is C11H5F9O . Its molecular weight is 324.1455 .
Synthesis Analysis
The synthesis of this compound or similar compounds has been reported in several studies. For instance, a TfOH- or AuCl-catalyzed cycloisomerization reaction of easily available n-perfluoroalkyl 1,2-allenyl ketones has been reported . This reaction forms 2-perfluoroalkyl furans . In the presence of TfOH and H2O, a corresponding tandem hydrolytic defluorination afforded multi-substituted furan-2-yl n-perfluoroalkyl ketones .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a carbonyl group (C=O) and a perfluorobutyl group attached to a phenyl ring . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
This compound, like other ketones, can undergo a variety of chemical reactions. For example, it can participate in TfOH- or AuCl-catalyzed cycloisomerization reactions . Additionally, ketones can undergo transesterification reactions, which have been extensively studied for their applications in the synthesis of pharmaceutical compounds and biodiesel production .Mechanism of Action
Target of Action
It’s known that ketones, in general, can undergo oxidation reactions . The exact targets of Phenyl perfluorobutyl ketone could be determined through further experimental studies.
Mode of Action
Ketones are known to undergo oxidation reactions at extreme temperatures In the case of this compound, it might interact with its targets through similar mechanisms
Biochemical Pathways
Ketones are known to undergo oxidation reactions This suggests that this compound might affect pathways related to oxidation reactions
Pharmacokinetics
The solubility of phenol in perfluorooctyl bromide is enhanced by 1-(4-perfluorobutyl phenyl)-1-hexanone This suggests that this compound might have similar properties
Result of Action
The introduction of ketone moieties has been shown to widen the temperature window for the melt processing of cellulose This suggests that this compound might have similar effects
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the photodegradation of polymer materials, such as phenyl vinyl ketone polymers, represents a promising solution for addressing the challenges associated with plastic waste management within the environment This suggests that environmental factors such as light exposure might influence the action of this compound
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoro-1-phenylpentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F9O/c12-8(13,7(21)6-4-2-1-3-5-6)9(14,15)10(16,17)11(18,19)20/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIVIGFLVISQHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001022348 |
Source
|
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-phenylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001022348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308-27-0 |
Source
|
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-phenylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001022348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.